molecular formula C18H17N3O3S B2501620 methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034340-29-7

methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Cat. No. B2501620
CAS RN: 2034340-29-7
M. Wt: 355.41
InChI Key: CDIPENUVEMHJOS-UHFFFAOYSA-N
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Description

Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MPTC" and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding
Research into substituted 4-pyrazolylbenzoates, which share a structural motif with the query compound, reveals their capacity to form complex hydrogen-bonded supramolecular structures. These compounds exhibit a range of dimensionalities from one-dimensional chains to three-dimensional frameworks, facilitated by diverse hydrogen bonding patterns, including N-H...O and N-H...N interactions. Such studies underscore the potential of these compounds in the design of novel materials with specific molecular architectures for applications in molecular recognition, catalysis, and as components in supramolecular assemblies (Portilla et al., 2007).

Heterocyclic Synthesis
The reactivity of related carbamoyl and thiophenyl derivatives has been extensively studied, highlighting their utility in heterocyclic synthesis. These compounds serve as precursors in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Such research not only contributes to synthetic organic chemistry by providing access to novel heterocyclic frameworks but also has implications for the discovery and development of new pharmaceuticals with potential therapeutic applications (Mohareb et al., 2004).

Electrochemical and Electrochromic Properties
Investigations into donor–acceptor type monomers related to the query compound have unveiled their good electrochemical activity and distinctive electrochromic properties. These studies are pivotal for the development of materials with tunable optical properties, which are crucial for applications in smart windows, displays, and electrochromic devices. The introduction of various acceptor groups affects their band gap and fluorescence, highlighting the role of molecular engineering in tailoring material properties for specific applications (Hu et al., 2013).

Antitumor Activities
Some derivatives incorporating the thiophene moiety, similar to the query compound, have been synthesized and evaluated for their antitumor activities. This research illustrates the potential of such compounds in medicinal chemistry, where modifications to the molecular structure can lead to significant biological activities, offering new avenues for cancer therapy (Gomha et al., 2016).

properties

IUPAC Name

methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-18(23)14-5-3-13(4-6-14)17(22)19-11-16(15-7-10-25-12-15)21-9-2-8-20-21/h2-10,12,16H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPENUVEMHJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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